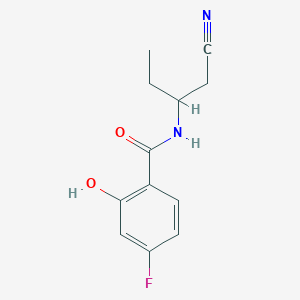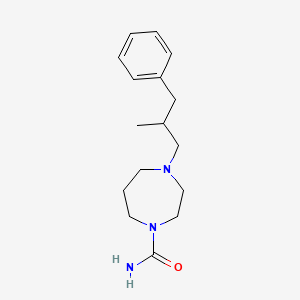
1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. In
科学的研究の応用
1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor activities. This compound has been tested in vitro and in vivo to evaluate its efficacy against cancer cells and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
作用機序
The mechanism of action of 1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in the inflammatory response and cancer cell growth. It has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. It has also been suggested that this compound may inhibit the activity of histone deacetylases (HDACs), which are involved in cancer cell growth.
Biochemical and Physiological Effects:
1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has been found to exhibit biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and PDE-4, which are involved in the inflammatory response. In vivo studies have shown that this compound reduces inflammation in animal models. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, this compound has shown promising results in reducing tumor growth and improving survival rates.
実験室実験の利点と制限
The advantages of using 1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of COX-2, PDE-4, and HDACs, and its promising results in preclinical studies. However, the limitations of using this compound in lab experiments include its limited availability, its toxicity at high doses, and its potential side effects.
将来の方向性
There are several future directions for research on 1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol. One future direction is to study the safety and efficacy of this compound in clinical trials. Another future direction is to investigate the potential of this compound in combination with other drugs for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other diseases. Finally, research should be conducted to optimize the synthesis method of this compound to obtain high yields with purity.
合成法
The synthesis of 1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has been achieved using different methods. One of the methods involves the reaction of 4-chloro-6-ethoxypyrimidine with 3-(trifluoromethyl)pyrrolidine-1-carboxylic acid, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-chloro-6-ethoxypyrimidine with 3-(trifluoromethyl)pyrrolidine-1-carbaldehyde, followed by reduction with sodium borohydride. These methods have been optimized to obtain high yields of the compound with purity.
特性
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-2-19-9-5-8(15-7-16-9)17-4-3-10(18,6-17)11(12,13)14/h5,7,18H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNRRFQUVWMMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethoxypyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)


![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)
![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)